Desmethyl Hydroxy Cerivastatin Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

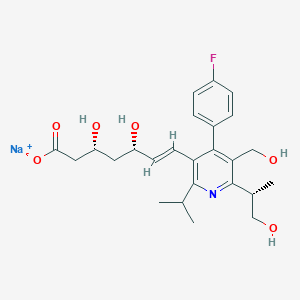

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31FNNaO6 |

|---|---|

Molecular Weight |

483.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-[(2S)-1-hydroxypropan-2-yl]-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H32FNO6.Na/c1-14(2)24-20(9-8-18(30)10-19(31)11-22(32)33)23(16-4-6-17(26)7-5-16)21(13-29)25(27-24)15(3)12-28;/h4-9,14-15,18-19,28-31H,10-13H2,1-3H3,(H,32,33);/q;+1/p-1/b9-8+;/t15-,18-,19-;/m1./s1 |

InChI Key |

KFMSULPGROFJPL-FAEJSEJKSA-M |

Isomeric SMILES |

C[C@H](CO)C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C.[Na+] |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)CO)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Contextualization Within Statin Metabolite Research

The investigation of minor metabolites is particularly important. While they may be present in lower concentrations than the parent drug or major metabolites, they can still possess significant biological activity. nih.gov Understanding the formation, activity, and clearance of these minor metabolites provides a more complete picture of a drug's pharmacokinetic and pharmacodynamic profile. This knowledge is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. pharmamodels.net

Significance As a Cerivastatin Metabolite M 24

Desmethyl Hydroxy Cerivastatin (B1668405) Sodium Salt is scientifically recognized as the M-24 metabolite of Cerivastatin. nih.govnih.gov Cerivastatin undergoes biotransformation in the body through two primary oxidative pathways catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govnih.gov These initial reactions lead to the formation of two major active metabolites: M-1 (desmethyl cerivastatin) and M-23 (hydroxy cerivastatin). nih.govrxlist.com

Desmethyl Hydroxy Cerivastatin (M-24) is formed as a secondary metabolite through the combined biotransformation of these primary metabolites. nih.govrxlist.com Although it is considered a minor metabolite and is often not detectable in plasma, its study is relevant for a comprehensive understanding of Cerivastatin's metabolic fate. nih.gov Research indicates that despite its low concentration, the M-24 metabolite is an active inhibitor of HMG-CoA reductase, with a potency similar to that of the parent drug, Cerivastatin, and its primary metabolites, M-1 and M-23. nih.gov

Biochemical Characterization and Hmg Coa Reductase Modulation by Desmethyl Hydroxy Cerivastatin Sodium Salt

Desmethyl Hydroxy Cerivastatin (B1668405) Sodium Salt as an HMG-CoA Reductase Inhibitor

The inhibitory activity of Desmethyl Hydroxy Cerivastatin Sodium Salt against HMG-CoA reductase has been characterized through in vitro studies, revealing its high potency, which is comparable to that of its parent compound, Cerivastatin. nih.gov

In vitro assays using HMG-CoA reductase isolated from rat liver have shown that this compound (M24) is a highly potent inhibitor of the enzyme. nih.gov The concentration required for 50% inhibition of the enzyme's activity, or IC50 value, is in the nanomolar range. Specifically, the IC50 value for this compound has been determined to be between 1.0 and 1.2 x 10⁻⁹ M. nih.gov This low IC50 value signifies a strong inhibitory effect on the target enzyme.

When compared with the parent drug and other major metabolites, this compound (M24) exhibits a remarkable and comparable level of HMG-CoA reductase inhibition. nih.govnih.gov Studies indicate that all three major metabolites (M1, M23, and M24) are active inhibitors. nih.gov The human-specific metabolites, M23 (formed by stereospecific hydroxylation) and M24, inhibit the enzyme with the same potency as Cerivastatin itself. nih.gov The M1 metabolite (formed by demethylation) is noted to be slightly less active. nih.gov This conservation of high potency among its key metabolites, including Desmethyl Hydroxy Cerivastatin, is a distinct feature of Cerivastatin's metabolic profile. nih.gov

Table 1: Comparative In Vitro Inhibition of HMG-CoA Reductase

| Compound | Metabolite Designation | IC50 Value (M) | Potency Relative to Cerivastatin |

| Cerivastatin Sodium Salt | Parent Compound | 1.0 - 1.2 x 10⁻⁹ | - |

| This compound | M24 | 1.0 - 1.2 x 10⁻⁹ | Same |

| Hydroxy Cerivastatin | M23 | 1.0 - 1.2 x 10⁻⁹ | Same |

| Desmethyl Cerivastatin | M1 | Slightly higher than parent | Slightly Less |

Data sourced from in vitro studies on rat liver HMG-CoA reductase. nih.gov

Molecular Interactions with HMG-CoA Reductase

The potent inhibitory activity of this compound is a direct result of its specific and high-affinity interactions with the HMG-CoA reductase enzyme.

The high potency of this compound corresponds to a high binding affinity for the HMG-CoA reductase enzyme. While specific binding thermodynamics for the M24 metabolite are not detailed, the parent compound, Cerivastatin, exhibits an extremely high enzyme affinity with a Ki value of 1.3 x 10⁻⁹ M. nih.govselleckchem.com The similar IC50 values suggest that the M24 metabolite also binds with very high affinity. nih.gov For Cerivastatin and other related statins, the binding affinity is driven by a combination of enthalpic and entropic contributions. nih.gov At a temperature of 25°C, the dominant force for Cerivastatin's binding is the entropy change, which points to the significance of hydrophobic and van der Waals interactions in the enzyme-inhibitor complex. nih.gov

Downstream Biochemical Pathway Effects in Controlled In Vitro Models

The inhibition of HMG-CoA reductase by this compound initiates a cascade of downstream biochemical effects, primarily related to the reduction in isoprenoid synthesis. In controlled in vivo models that reflect in vitro activity, the metabolite M24 demonstrated pharmacological activity by inhibiting the synthesis of [14C]cholesterol from [14C]acetate in rat liver. nih.gov The parent compound, Cerivastatin, has been shown in in vitro studies on cell lines to inhibit signaling pathways that depend on isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov This leads to the delocalization of membrane-associated proteins like RhoA, which in turn can affect cell proliferation and migration in certain cancer cell models. nih.govoup.com Given its potent inhibition of HMG-CoA reductase, this compound is expected to contribute to these downstream effects by limiting the availability of these essential precursors. nih.gov

Impact on Cholesterol Biosynthesis Precursors and Intermediates

The inhibition of HMG-CoA reductase by statins, including Cerivastatin and by extension its active metabolites like this compound, directly curtails the conversion of HMG-CoA to mevalonate (B85504). This is a critical rate-limiting step in the cholesterol biosynthesis cascade. The reduction in mevalonate availability has a cascading effect on the synthesis of downstream intermediates.

The prevention of mevalonate synthesis by HMG-CoA reductase inhibitors like Cerivastatin leads to a decrease in the production of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). scispace.com These molecules are vital for various cellular processes. The effects of Cerivastatin on mevalonate synthesis have been shown to be reversible by the addition of mevalonate. nih.govnih.gov

The cholesterol synthesis pathway involves numerous steps beyond mevalonate. While direct studies on this compound are limited, the action of its parent compound, Cerivastatin, provides insight. By limiting the initial precursor, the synthesis of subsequent intermediates such as squalene (B77637) and lanosterol (B1674476) is consequently diminished.

A study on the effects of Cerivastatin in Watanabe Heritable Hyperlipidemic (WHHL) rabbits, an animal model for low-density lipoprotein receptor deficiency, demonstrated a significant reduction in plasma cholesterol levels. nih.gov This reduction is a direct consequence of the inhibition of the cholesterol synthesis pathway initiated by HMG-CoA reductase.

Modulation of Cellular Cholesterol Synthesis in Hepatic Cells and Myocytes

The primary site of action for HMG-CoA reductase inhibitors is the liver (hepatic cells). However, their effects can also be observed in other cell types, including myocytes (muscle cells).

In Hepatic Cells:

Cerivastatin has been demonstrated to be a potent inhibitor of cholesterol synthesis in human hepatocytes. nih.gov Studies have shown that Cerivastatin can inhibit cholesterol synthesis in these cells at nanomolar concentrations. One study reported that in rat hepatocytes, the dose of cerivastatin causing 50% inhibition of cholesterol synthesis was significantly lower than that of lovastatin. nih.gov

The table below summarizes the inhibitory potency of Cerivastatin in human hepatocytes.

| Compound | Cell Type | IC50 (nM) for Cholesterol Synthesis Inhibition |

| Cerivastatin | Human Hepatocytes | 0.2 - 8.0 |

This data reflects the range of IC50 values observed for various statins, with Cerivastatin being a potent inhibitor within this range. nih.gov

In Myocytes:

In arterial smooth muscle cells (myocytes), Cerivastatin has also been shown to inhibit cholesterol synthesis. nih.gov Furthermore, it has demonstrated potent antiproliferative effects on human arterial smooth muscle cells, which were reversible with the addition of mevalonate, indicating a direct link to the inhibition of the cholesterol synthesis pathway. nih.gov

The table below shows the inhibitory concentration of Cerivastatin on human arterial smooth muscle cell proliferation, which is linked to the inhibition of the mevalonate pathway.

| Compound | Cell Type | IC50 (µM) for Inhibition of Proliferation |

| Cerivastatin | Human Arterial Smooth Muscle Cells | 0.04 - 0.06 |

This data reflects the potent inhibitory effect of Cerivastatin on smooth muscle cell proliferation in transfilter cocultures. nih.gov

Advanced Analytical Methodologies for Research Applications of Desmethyl Hydroxy Cerivastatin Sodium Salt

Development of Robust Quantification Methods

The accurate quantification of Desmethyl Hydroxy Cerivastatin (B1668405), a minor metabolite of Cerivastatin formed through both demethylation and hydroxylation, is essential for comprehensive metabolic profiling. nih.govfda.gov The development of robust analytical methods is predicated on achieving high sensitivity, selectivity, and reproducibility.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal technique for the detection and quantification of Desmethyl Hydroxy Cerivastatin due to its superior sensitivity and specificity. nih.govnih.gov This method allows for the reliable measurement of the metabolite even at low concentrations typical of its presence in biological samples.

Research has detailed specific methods for the quantification of Cerivastatin and its metabolites, including Desmethyl Hydroxy Cerivastatin. nih.gov These methods commonly employ electrospray ionization (ESI) in the positive ion mode. The analyte is detected by monitoring specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity by filtering out background noise. For Desmethyl Hydroxy Cerivastatin, the protonated molecule [M+H]⁺ at m/z 462.2 is typically monitored. nih.gov The use of an internal standard, such as fluvastatin (B1673502) or deuterated analogs of other statins, is critical for accurate quantification, compensating for variations during sample preparation and analysis. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Desmethyl Hydroxy Cerivastatin Detection

| Parameter | Value/Description | Source |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Analyte Ion | [M+H]⁺ | nih.gov |

| Precursor Ion (m/z) | 462.2 | nih.gov |

| Internal Standard | Fluvastatin (m/z 412.2) | nih.gov |

| Dwell Time | 95 ms | nih.gov |

| Limit of Quantitation | 10 nM | nih.gov |

| Linearity Range | 5 nM to 500 nM (r² > 0.990) | nih.gov |

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the foundational separation science behind the analysis of Cerivastatin and its metabolites. nih.gov While often paired with mass spectrometry, HPLC with ultraviolet (UV) detection can also be employed, although it may lack the sensitivity required for minor metabolites like Desmethyl Hydroxy Cerivastatin in biological matrices. nih.govnih.gov

The separation is typically achieved using reversed-phase chromatography. ingentaconnect.comresearchgate.net A C18 or C8 column is commonly used to separate the parent drug from its various metabolites based on their differing polarities. nih.govresearchgate.net Gradient elution is often necessary to achieve adequate resolution between Cerivastatin, the primary metabolites M1 (O-desmethyl) and M23 (6-hydroxyl), and the minor metabolite Desmethyl Hydroxy Cerivastatin. ingentaconnect.comresearchgate.net The mobile phase generally consists of an aqueous component, such as an ammonium (B1175870) acetate (B1210297) or formic acid buffer, and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov

Table 2: Example HPLC Conditions for Statin Metabolite Analysis

| Parameter | Description | Source |

| HPLC System | HP1100 series or equivalent | nih.gov |

| Column | Reversed-phase C18 or C8, various dimensions | nih.govingentaconnect.com |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) or 0.1% Formic Acid in water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile or Methanol | nih.govnih.gov |

| Flow Rate | 0.25 - 1.0 mL/min | ingentaconnect.comnih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) or UV (e.g., 280 nm) | nih.govnih.gov |

| Injection Volume | 2 - 10 µL | ingentaconnect.comnih.gov |

Sample Preparation and Matrix Effects in Research Samples

Effective sample preparation is a critical prerequisite for accurate quantification. The primary goals are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The complexity of the matrix dictates the choice of extraction protocol.

Extraction Protocols for In Vitro Cellular Systems and Enzyme Assays

For in vitro research applications, such as studies using human liver microsomes (HLM) or recombinant cytochrome P450 enzymes, sample preparation protocols are relatively standardized. nih.govnih.gov These systems are used to study the metabolic pathways of drugs like Cerivastatin. nih.govnih.gov

A typical workflow begins with incubating the drug with the enzyme system (e.g., liver microsomes) and necessary cofactors like NADPH. nih.govcreative-bioarray.com The metabolic reaction is allowed to proceed for a defined period at 37°C before being stopped, or "quenched." nih.gov Quenching is commonly achieved by adding an ice-cold solution, such as 10% trichloroacetic acid or a high percentage of organic solvent like acetonitrile, which also serves to precipitate proteins. nih.gov Following quenching, an internal standard is added. The sample is then vortexed and centrifuged at high speed to pellet the precipitated proteins. nih.govresearchgate.net The resulting supernatant, containing the analyte and internal standard, is carefully transferred for LC-MS/MS analysis. nih.gov

Analytical Considerations for Animal Tissue Homogenates and Subcellular Fractions

Analyzing Desmethyl Hydroxy Cerivastatin in animal tissues presents greater challenges due to the increased complexity and variability of the matrix. tandfonline.com Tissues must first be homogenized to break down the cellular structure. Protocols for preparing subcellular fractions, such as microsomes from liver tissue, involve precise, multi-step centrifugation. jcggdb.jp

A general procedure for preparing liver microsomes involves:

Rinsing the excised liver in a cold buffer solution. jcggdb.jp

Homogenizing the tissue in a buffer using a motor-driven Potter-Elvehjem homogenizer. jcggdb.jp

A series of differential centrifugation steps at increasing speeds to separate cellular debris, mitochondria, and finally, to pellet the microsomal fraction. jcggdb.jp

The final pellet is resuspended in a suitable buffer for subsequent enzyme assays. jcggdb.jp

For quantifying metabolites from tissue homogenates, more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to minimize matrix effects. tandfonline.commdpi.com Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a significant concern and must be thoroughly evaluated during method validation. nih.gov

Application of Isotope-Labeled Standards in Quantitative Research

In modern quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC/MS), stable isotope-labeled (SIL) internal standards are frequently the preferred choice. nih.gov These standards are compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com The use of a SIL internal standard is highly advantageous because its physicochemical characteristics are nearly identical to the unlabeled analyte, allowing it to effectively account for variations during sample preparation, extraction, and analysis, including fluctuations in mass detector response. sigmaaldrich.com

Precision Enhancement in Complex Metabolite Quantification Studies

The primary benefit of using a SIL internal standard like deuterated Desmethyl Hydroxy Cerivastatin is the significant enhancement of precision and accuracy in quantitative studies. nih.gov This is especially true when analyzing complex biological matrices such as plasma or urine, where "matrix effects" can interfere with analyte ionization in the mass spectrometer source, leading to ion suppression or enhancement.

Because the SIL standard co-elutes with the analyte and has the same chemical properties, it experiences the same matrix effects and potential losses during sample workup. nih.govsigmaaldrich.com Quantification is based on the ratio of the MS response of the analyte to the MS response of the known concentration of the internal standard. This ratiometric approach corrects for variability, leading to more precise and accurate results, which is essential for pharmacokinetic and metabolic studies where analytes may be present at very low concentrations. acanthusresearch.com While SIL standards are considered the best choice, it is important to note that a SIL standard with identical properties to the analyte may sometimes mask issues with sample stability or recovery during method development. nih.gov

Role As a Reference Standard in Biochemical and Analytical Research

Importance in Metabolite Identification and Confirmation

The primary role of Desmethyl Hydroxy Cerivastatin (B1668405) Sodium Salt as a reference standard is in the unequivocal identification and confirmation of metabolites during drug metabolism studies. Cerivastatin undergoes metabolism in the body, leading to the formation of several metabolites, including Desmethyl Hydroxy Cerivastatin, also referred to as M24. nih.gov This metabolite is a product of both demethylation and stereospecific hydroxylation of the parent compound. nih.gov

Application in Qualitative and Quantitative Bioanalytical Assays

Desmethyl Hydroxy Cerivastatin Sodium Salt is instrumental in the development, validation, and application of bioanalytical assays designed to measure the concentration of this metabolite in various biological matrices such as plasma, urine, and tissue homogenates. researchgate.net These assays are fundamental in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Cerivastatin.

For quantitative analysis, a reference standard is necessary to prepare calibration curves and quality control samples, which are used to determine the concentration of the metabolite in unknown samples accurately. For instance, in mass spectrometry-based assays, the specific mass-to-charge ratio (m/z) of Desmethyl Hydroxy Cerivastatin is monitored. Research has identified the protonated molecule [M+1]⁺ of Desmethyl Hydroxy Cerivastatin at an m/z of 462.2. nih.gov The availability of the reference standard enables the optimization of instrument parameters for maximum sensitivity and specificity.

Furthermore, validated bioanalytical methods have established specific limits of quantitation for this metabolite. For example, certain assays have reported a limit of quantitation of 10 nM for Desmethyl Hydroxy Cerivastatin. nih.gov The use of the reference standard ensures the reliability, reproducibility, and accuracy of these quantitative measurements, which are critical for making informed decisions in drug development.

Below is an interactive data table summarizing the analytical parameters for this compound in bioanalytical assays.

| Parameter | Value | Reference |

| Analyte | Desmethyl Hydroxy Cerivastatin | nih.gov |

| Ionization Mode | Electrospray Positive Ionization (ES+) | nih.gov |

| Detected Ion | [M+1]⁺ | nih.gov |

| Mass-to-Charge Ratio (m/z) | 462.2 | nih.gov |

| Limit of Quantitation (LOQ) | 10 nM | nih.gov |

Standardization of In Vitro Metabolic Stability Studies

In vitro metabolic stability studies are a cornerstone of modern drug discovery, providing early insights into the metabolic fate of a new chemical entity. creative-bioarray.comnuvisan.com These assays typically involve incubating a test compound with liver fractions, such as microsomes or hepatocytes, which contain drug-metabolizing enzymes. creative-bioarray.comnuvisan.com The rate at which the parent drug is metabolized and the rate at which its metabolites are formed are key parameters determined in these studies.

The use of this compound as a reference standard is crucial for standardizing these experiments. By having a known amount of the metabolite, researchers can create a standard curve to accurately quantify the amount of Desmethyl Hydroxy Cerivastatin formed over time during the incubation. This quantitative data is essential for calculating important pharmacokinetic parameters, such as the intrinsic clearance (CLint) of Cerivastatin. nuvisan.comthermofisher.com The intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug and is a critical parameter used to predict in vivo hepatic clearance. nuvisan.com

The standardization of these assays with authentic reference compounds ensures that the data generated is reliable and can be compared across different studies and laboratories, which is vital for building a comprehensive understanding of a drug's metabolic profile.

Use in Enzymatic Reaction Characterization and Kinetic Studies

Understanding which enzymes are responsible for the metabolism of a drug and the kinetics of those reactions is fundamental to predicting potential drug-drug interactions and inter-individual variability in drug response. The metabolism of Cerivastatin is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP2C8 and CYP3A4 being the major contributors. nih.gov These enzymes catalyze the formation of various metabolites, including Desmethyl Hydroxy Cerivastatin.

The reference standard of this compound enables detailed characterization of the enzymatic reactions leading to its formation. While it has been noted as a secondary metabolite formed in trace amounts under certain experimental conditions, its quantification is still important for a complete metabolic picture. nih.gov By incubating the parent drug with specific recombinant CYP enzymes and using the reference standard to quantify the formation of the metabolite, researchers can determine which specific enzyme isoforms are involved in this particular metabolic pathway.

Furthermore, the reference standard is used to determine the kinetic parameters of the enzymatic reaction, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insights into the affinity of the enzyme for the substrate (Cerivastatin) and the efficiency of the metabolic reaction. This information is critical for developing physiologically based pharmacokinetic (PBPK) models that can simulate the drug's behavior in the body and predict its interactions with other co-administered drugs.

The table below presents a summary of the enzymes involved in Cerivastatin metabolism.

| Parent Compound | Metabolite | Key Metabolizing Enzymes | Reference |

| Cerivastatin | Desmethyl Cerivastatin (M1) | CYP2C8, CYP3A4 | nih.gov |

| Cerivastatin | Hydroxy Cerivastatin (M23) | CYP2C8 | nih.gov |

| Cerivastatin | Desmethyl Hydroxy Cerivastatin (M24) | Cytochrome P450 enzymes | nih.govnih.gov |

Future Directions and Emerging Research Avenues for Desmethyl Hydroxy Cerivastatin Sodium Salt

Exploration of Undiscovered Biochemical Interactions and Pathways

The biotransformation of Cerivastatin (B1668405) involves two primary oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. Demethylation, primarily by CYP3A4 and CYP2C8, leads to the M-1 metabolite (O-desmethyl cerivastatin), while stereoselective hydroxylation by CYP2C8 produces the M-23 metabolite. nih.govnih.gov The subsequent combination of these biotransformations results in the formation of Desmethyl Hydroxy Cerivastatin (also known as M-24). nih.gov

Future research should venture beyond this established pathway to explore other potential biochemical interactions. A key area of investigation is the interaction of Desmethyl Hydroxy Cerivastatin with a broader range of enzymes and cellular transporters. While the parent drug's interactions with transporters like OATP1B1 are known, the specific affinity and transport kinetics of its metabolites are less understood. nih.govnih.gov Investigating whether Desmethyl Hydroxy Cerivastatin is a substrate or inhibitor for other transporters is crucial.

Furthermore, the application of pharmacometabolomics, the study of metabolic profiles in response to drug administration, presents a significant opportunity. mdpi.comnih.gov Untargeted metabolomics studies using plasma or other biofluids from in vitro or in vivo systems exposed to this metabolite could reveal previously unknown metabolic perturbations. nih.gov Such studies could uncover novel pathways affected by this active metabolite, independent of the HMG-CoA reductase pathway, providing a more complete picture of its biochemical footprint. ahajournals.org This could include influences on fatty acid metabolism, amino acid profiles, or other endogenous pathways. nih.govahajournals.org

Development of Novel Analytical Techniques for Trace Metabolite Detection

A significant challenge in studying Desmethyl Hydroxy Cerivastatin is its nature as a minor, secondary metabolite, which is often not detectable in plasma following administration of the parent drug. nih.gov This necessitates the development and application of highly sensitive and specific analytical techniques for its detection and quantification. nih.govresearchgate.net

Currently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites due to its sensitivity and specificity. nih.govnih.gov However, future advancements could focus on enhancing detection limits to reliably measure trace concentrations of Desmethyl Hydroxy Cerivastatin in complex biological matrices. mdpi.com

Promising Analytical Advancements:

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry offer superior mass accuracy and resolution. nih.govresearchgate.net This allows for more confident identification of trace metabolites and differentiation from isobaric interferences, which is a common challenge in metabolomics. nih.gov

Improved Sample Preparation: The development of more efficient sample preparation techniques, such as advanced solid-phase extraction (SPE) or liquid-liquid extraction methods, is essential to remove interfering matrix components and concentrate the analyte. nih.govtandfonline.com

Isotope Labeling: The use of stable isotope labeling, such as performing in vitro metabolism studies in the presence of ¹⁸O₂, can aid in the unambiguous identification of oxidative metabolites. mdpi.com The resulting isotopic signature in the mass spectrum provides definitive evidence of metabolite formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than MS, advanced NMR techniques, potentially coupled with LC (LC-NMR), can provide invaluable structural information without the need for fragmentation, helping to definitively characterize the metabolite's structure. nih.gov

Table 1: Comparison of Analytical Techniques for Trace Metabolite Detection

| Technique | Principle | Advantages for Trace Detection | Limitations |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. nih.gov | High sensitivity and specificity; well-established for quantitative analysis. nih.gov | Matrix effects can cause ion suppression; isomeric differentiation can be difficult. nih.gov |

| LC-HRMS (e.g., Orbitrap) | Chromatographic separation followed by high-accuracy mass measurement. nih.gov | Excellent mass accuracy reduces ambiguity; allows for untargeted screening. nih.govresearchgate.net | Higher instrument cost; data processing can be complex. |

| MALDI-MS | Analyte is co-crystallized with a matrix and ionized by a laser. researchgate.net | High throughput; useful for tissue imaging to see metabolite distribution. researchgate.net | Quantification can be challenging; sample preparation is critical. researchgate.net |

| LC-NMR | Couples chromatographic separation directly to an NMR spectrometer. nih.gov | Provides unambiguous structural elucidation of metabolites. nih.gov | Relatively low sensitivity compared to MS, requiring higher concentrations. nih.gov |

Advanced In Vitro Models for Comprehensive Metabolite Characterization

The characterization of metabolites like Desmethyl Hydroxy Cerivastatin has traditionally relied on simple in vitro systems such as human liver microsomes (HLMs). nih.govbioivt.com While useful for identifying metabolic pathways, these subcellular fractions lack the complexity of a whole cell or organ and may not fully recapitulate in vivo metabolism and cellular responses. mdpi.combioivt.com

The future of metabolite characterization lies in the adoption of more physiologically relevant and complex in vitro models. nih.govresearchgate.net These advanced systems can provide a more accurate prediction of human metabolic profiles and potential cellular effects of metabolites. technologynetworks.com

Emerging In Vitro Models:

3D Cell Cultures (Spheroids and Organoids): Three-dimensional cultures of hepatocytes, either as spheroids or more complex organoids, better mimic the architecture and cell-cell interactions of the liver. researchgate.netnih.gov This improved physiological relevance can lead to more accurate predictions of metabolite formation and clearance. nih.gov

Organ-on-a-Chip (OOC) Systems: Microfluidic devices, often called "organ-on-a-chip," allow for the culture of liver cells in a dynamic environment with continuous perfusion, mimicking blood flow. nih.gov Multi-organ chips can even connect a "liver" compartment to other organ models, enabling the study of how a metabolite formed in the liver might affect another tissue. researchgate.netnih.gov

Human-Induced Pluripotent Stem Cells (iPSCs): The use of iPSC-derived hepatocytes offers the potential to create patient-specific in vitro models. nih.govtechnologynetworks.com This would allow researchers to study how genetic variations, for instance in CYP enzymes, affect the formation of Desmethyl Hydroxy Cerivastatin in cells from different individuals. nih.gov

Table 2: Comparison of In Vitro Models for Metabolite Characterization

| Model | Description | Advantages | Disadvantages |

|---|---|---|---|

| Liver Microsomes | Subcellular fractions containing CYP enzymes. bioivt.com | Cost-effective; high-throughput; good for initial pathway ID. mdpi.com | Lacks cellular context, cofactors, and transport mechanisms. mdpi.com |

| Hepatocyte Suspension | Freshly isolated or cryopreserved primary liver cells. nih.gov | Contains a full complement of metabolic enzymes and transporters. bioivt.com | Limited viability; rapid decline in metabolic activity. |

| 3D Organoids/Spheroids | Self-assembled 3D cultures of primary or iPSC-derived hepatocytes. nih.gov | More physiologically relevant; longer culture times; stable metabolic function. nih.govresearchgate.net | More complex to culture; potential for necrotic cores. |

| Organ-on-a-Chip | Microfluidic culture device mimicking organ-level physiology. nih.gov | Dynamic flow; can model multi-organ interactions; high physiological relevance. researchgate.net | Technically complex; lower throughput; high cost. |

Structural Biology Investigations of Metabolite-Enzyme Complexes

A fundamental understanding of how Desmethyl Hydroxy Cerivastatin is formed and how it interacts with its target, HMG-CoA reductase, requires detailed structural information. nih.govuni-freiburg.de Structural biology provides a three-dimensional view of these molecular interactions, which is essential for rationalizing biochemical observations. analytica-world.com

The metabolism of Cerivastatin is complex, involving both CYP2C8 and CYP3A4. nih.gov It has been noted that an incomplete understanding of the tertiary structure of CYP2C8 hinders the rationalization of how genetic variants of this enzyme alter its activity towards different substrates. nih.gov A crucial future direction is, therefore, to determine the high-resolution crystal or cryo-electron microscopy (cryo-EM) structures of these enzymes.

Key Research Goals in Structural Biology:

Enzyme-Substrate Structures: Obtaining the structure of CYP2C8 and CYP3A4 in complex with the parent compound, Cerivastatin, and its primary metabolites (M-1 and M-23) would illuminate the precise binding modes and catalytic mechanisms that lead to the formation of Desmethyl Hydroxy Cerivastatin.

Metabolite-Target Structures: Determining the crystal structure of the HMG-CoA reductase enzyme in complex with Desmethyl Hydroxy Cerivastatin would provide a definitive explanation for its inhibitory activity. nih.gov This would allow for a direct comparison with the binding of the parent drug and other statins, potentially revealing subtle differences in interaction that could have functional consequences.

Investigating Metabolons: Research is increasingly showing that enzymes within a metabolic pathway can form physical associations known as "metabolons" to facilitate the efficient channeling of intermediates. oup.comacs.org Future studies could investigate whether the enzymes involved in Cerivastatin metabolism (CYP2C8, CYP3A4, and potentially UGTs) form such a supramolecular complex, which could influence the rate and profile of metabolite formation. oup.com

By combining various biochemical and biophysical methods, including mass spectrometry, X-ray crystallography, and cryo-EM, with computational modeling, a comprehensive, atomic-level understanding of the lifecycle of Desmethyl Hydroxy Cerivastatin can be achieved. analytica-world.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of Desmethyl Hydroxy Cerivastatin Sodium Salt?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with mass spectrometry (MS) for structural confirmation. For salt content quantification, employ ion chromatography or atomic absorption spectroscopy. Ensure calibration with certified reference standards (e.g., metabolite standards from ). Reproducibility requires adherence to protocols from organizations like the American Society for Testing and Materials (ASTM) .

Q. How does this compound inhibit HMG-CoA reductase, and what in vitro assays validate this activity?

- Methodology : The compound competitively inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Validate this via in vitro enzyme inhibition assays using purified recombinant HMG-CoA reductase. Measure IC50 values via spectrophotometric detection of NADPH consumption at 340 nm. Include positive controls (e.g., Cerivastatin Sodium Salt, ) and account for sodium salt interference by adjusting buffer ionic strength .

Q. What experimental protocols ensure batch-to-batch consistency in research-grade this compound?

- Methodology : Standardize synthesis conditions (e.g., reaction temperature, stoichiometry) and implement quality control (QC) checks:

- Purity : HPLC-MS with ≥95% purity thresholds.

- Salt content : Thermogravimetric analysis (TGA) to quantify residual sodium.

- Solubility : Validate in aqueous buffers (pH 7.4) for cell culture compatibility.

Document variability using coefficient of variation (CV) ≤5% across batches .

Advanced Research Questions

Q. How to design a dose-response study to evaluate the off-target effects of this compound on macrophage viability?

- Methodology :

- Cell model : Use THP-1-derived macrophages exposed to 0.1–10 µM of the compound for 24–72 hours.

- Endpoints : Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 assay), and inflammatory cytokines (ELISA).

- Controls : Include Cerivastatin Sodium Salt ( ) to compare metabolite vs. parent drug effects.

- Statistical analysis : Apply nonlinear regression (e.g., log-dose vs. response) and ANOVA with post-hoc tests to identify significant deviations from baseline .

Q. What strategies resolve contradictions in reported IC50 values for HMG-CoA reductase inhibition across studies?

- Methodology : Conduct a systematic review to identify variables affecting IC50:

- Enzyme source : Recombinant human vs. animal-derived HMG-CoA reductase.

- Assay conditions : pH, temperature, and cofactor (NADPH) concentrations.

- Data normalization : Express IC50 relative to positive controls (e.g., Mevastatin Sodium, ).

Perform meta-analysis using random-effects models to quantify heterogeneity and recommend standardized protocols .

Q. How to optimize chromatographic separation of this compound from its degradation products?

- Methodology :

- Column selection : Use a C18 reverse-phase column with 3 µm particle size.

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

- Detection : UV at 240 nm and MS/MS for fragmentation patterns.

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways. Quantify degradation products using peak area thresholds (e.g., ≤0.2% for impurities) .

Q. What computational approaches predict the metabolic stability of this compound in hepatic models?

- Methodology :

- In silico tools : Use ADMET predictors (e.g., GastroPlus, Schrӧdinger) to estimate hepatic extraction ratio (EH) and cytochrome P450 interactions.

- In vitro validation : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare results with in vivo pharmacokinetic data from Cerivastatin studies ( ) .

Methodological Notes

- Data Interpretation : Address variability in sodium salt formulations by reporting molar concentrations (accounting for molecular weight differences between free acid and salt forms) .

- Ethical Compliance : For in vivo studies, follow Institutional Review Board (IRB) protocols for consent forms, as outlined in .

- Reproducibility : Archive raw data (HPLC chromatograms, MS spectra) in repositories like Figshare or institutional databases, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.